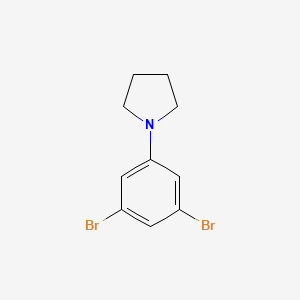

1-(3,5-Dibromophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dibromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQGKQNLBPUFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682134 | |

| Record name | 1-(3,5-Dibromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-15-8 | |

| Record name | 1-(3,5-Dibromophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dibromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,5-Dibromophenyl)pyrrolidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dibromophenyl)pyrrolidine

Introduction

This compound is a substituted N-aryl pyrrolidine that serves as a valuable intermediate and building block in medicinal chemistry and materials science.[1] The pyrrolidine motif is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, making efficient synthetic access to its derivatives a critical focus of research.[2][3][4] The 3,5-dibromophenyl moiety offers two reactive sites for subsequent functionalization, typically through cross-coupling reactions, allowing for the construction of complex molecular architectures.

This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the well-established Buchwald-Hartwig amination. It is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale and experimental considerations that ensure a successful and reproducible synthesis.

Strategic Analysis of Synthetic Pathways

The formation of the C(aryl)-N bond is the key transformation in the synthesis of this compound. Several classical and modern methods exist for this purpose, but their applicability varies significantly based on the substrate.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the most direct and efficient method for coupling aryl halides with amines.[5][6] Its broad substrate scope, functional group tolerance, and typically high yields make it the premier choice for this target molecule. The reaction directly couples pyrrolidine with a suitable dibrominated aromatic precursor.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile (pyrrolidine) on an aromatic ring, displacing a leaving group (bromide). However, SNAr requires significant activation of the aromatic ring by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.[7][8] The target precursor, 1,3,5-tribromobenzene, lacks such activation, rendering this pathway kinetically unfavorable and impractical.

-

Reductive Amination: A cornerstone of amine synthesis, this method typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][10] Synthesizing the target via this route would necessitate a multi-step process starting from a precursor like 3,5-dibromoacetophenone, followed by amination and reduction. This indirect approach is less atom-economical and more laborious than direct C-N coupling.

Based on this analysis, the Buchwald-Hartwig amination stands out as the superior strategy.

Core Synthesis Pathway: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the selective formation of a single C-N bond on the 1,3,5-tribromobenzene core, leveraging the statistical probability and controlled stoichiometry to favor mono-amination.

Reaction Principle and Mechanistic Overview

The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is a well-studied process involving a sequence of fundamental organometallic steps.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C(aryl)-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, preventing side reactions and promoting the desired reductive elimination step.[11][12]

Sources

- 1. chembk.com [chembk.com]

- 2. research.lancaster-university.uk [research.lancaster-university.uk]

- 3. researchgate.net [researchgate.net]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Way to Amines - GalChimia [galchimia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dibromophenyl)pyrrolidine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful therapeutic development. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a laboratory curiosity to a clinical candidate. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(3,5-Dibromophenyl)pyrrolidine, a molecule of interest within medicinal chemistry. The strategic placement of two bromine atoms on the phenyl ring, coupled with the saturated pyrrolidine moiety, imparts a unique combination of lipophilicity and potential for specific biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering both predicted property data and detailed, field-proven methodologies for their empirical validation. The narrative that follows is designed to not only present data but to also elucidate the causal relationships between a compound's structure and its macroscopic properties, thereby empowering researchers to make informed decisions in their discovery and development endeavors.

Chemical Identity of this compound

A precise understanding of a molecule's identity is the bedrock of all subsequent characterization. The structural and fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| Chemical Structure |  |

| Molecular Formula | C₁₀H₁₁Br₂N |

| Molecular Weight | 305.01 g/mol [1] |

| CAS Number | 1245563-15-8[1][2] |

| Canonical SMILES | C1CN(C1)C2=CC(=CC(=C2)Br)Br |

| InChI Key | YQFPBGNVESQSNB-UHFFFAOYSA-N |

Core Physicochemical Properties: A Predictive Overview

Direct experimental data for this compound is not extensively available in the public domain. Consequently, a suite of well-regarded computational models has been employed to predict its key physicochemical parameters. It is imperative for the research scientist to view these predictions as a robust starting point, to be subsequently confirmed by empirical data.

| Physicochemical Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 101-104 °C | Influences formulation and stability; a sharp melting point is indicative of high purity. |

| Boiling Point | 353.9 ± 35.0 °C at 760 mmHg | Relevant for purification by distillation, though less critical for solid-dosed pharmaceuticals. |

| Lipophilicity (logP) | 3.89 | A key determinant of membrane permeability and metabolic stability. Values in this range suggest good absorption but may also indicate potential for non-specific binding and toxicity. |

| Aqueous Solubility (logS) | -4.33 | Poor aqueous solubility can be a major hurdle for oral bioavailability. This value suggests the compound is poorly soluble in water. |

| pKa (most basic) | 4.51 ± 0.40 | The pyrrolidine nitrogen is weakly basic. This will influence the compound's charge state at physiological pH and thus its solubility and interactions with biological targets. |

Note: Predicted values are derived from established computational algorithms and should be experimentally verified.

Methodologies for Experimental Determination

The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind key steps is provided to offer a deeper understanding of the experimental design.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder until a small amount of the compound is packed into the sealed end, to a height of approximately 1-2 mm.[3][4][5]

-

Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to equilibrate.

Solubility Assessment

Aqueous solubility is a critical factor for oral drug absorption. The following protocol outlines a method for determining the thermodynamic solubility of this compound.

Experimental Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Causality Behind Experimental Choices:

-

Equilibration Time: A prolonged equilibration period is necessary to ensure that the measured solubility represents the true thermodynamic equilibrium.

-

Filtration: This step is critical to separate the saturated solution from the excess solid, ensuring that only the dissolved compound is quantified.

Chromatographic Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of small molecules.

Workflow for HPLC Purity Analysis

Caption: General workflow for purity determination using HPLC.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 0.1-1.0 mg/mL).

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Data Analysis: The area of all detected peaks in the chromatogram is integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[7]

Causality Behind Experimental Choices:

-

Reversed-Phase Column (C18): This is a versatile stationary phase suitable for a wide range of organic molecules of moderate polarity.

-

Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities from the main compound.

-

UV Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the unambiguous structural confirmation of a synthesized compound.

NMR Sample Preparation Protocol:

-

Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[8][9]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[10]

-

Capping and Labeling: Securely cap and label the NMR tube.

Mass Spectrometry Sample Preparation Protocol:

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Analysis: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule.[2][11]

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the dibromophenyl ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals should be consistent with the number of protons in each environment.

-

¹³C NMR: The spectrum should display the expected number of carbon signals, including those from the aromatic and aliphatic regions.

-

Mass Spectrum: The mass spectrum will show a molecular ion peak (or a protonated molecule, [M+H]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio of peaks separated by 2 Da) will be a key diagnostic feature.[12]

Implications for Drug Development

The predicted physicochemical properties of this compound provide valuable insights into its potential as a drug candidate.

-

Lipinski's Rule of Five: This compound has a molecular weight of 305.01 g/mol (<500), a logP of 3.89 (<5), and is predicted to have one hydrogen bond acceptor (the nitrogen atom) and zero hydrogen bond donors. It therefore complies with Lipinski's Rule of Five, suggesting a higher likelihood of oral bioavailability.

-

Solubility and Permeability: The high logP value suggests good membrane permeability, but the poor predicted aqueous solubility (logS = -4.33) may limit its absorption. Formulation strategies such as salt formation or the use of solubility-enhancing excipients may be necessary to overcome this challenge.

-

Metabolic Stability: The dibrominated phenyl ring may be susceptible to metabolic modification, and the pyrrolidine ring can also be a site of metabolism. In vitro metabolic stability assays would be a critical next step in the evaluation of this compound.

Conclusion

This compound is a compound with physicochemical properties that place it in an interesting region of chemical space for drug discovery. Its compliance with Lipinski's Rule of Five is encouraging, but its predicted poor aqueous solubility highlights a potential developmental challenge. This guide has provided a comprehensive overview of its predicted properties and detailed, robust methodologies for their experimental validation. By applying these protocols and understanding the underlying scientific principles, researchers can effectively characterize this and similar molecules, paving the way for the rational design and development of new therapeutic agents.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024-05-28). [Link]

-

Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]

-

Institute of Chemistry. Application of Mass Spectrometry on Small Molecule Analysis. (2022-03-24). [Link]

-

PubMed Central. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

ChemBK. This compound. (2024-04-09). [Link]

- Unknown Source. experiment (1) determination of melting points. (2021-09-19). [No URL available]

-

University of Calgary. Melting point determination. [Link]

-

BYJU'S. To determine the melting point of given organic compound. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

MedPharma. To determine the melting point of given organic compound. (2025-04-15). [Link]

-

Clarion University. Determination of Melting Point. [Link]

- Unknown Source. Mass Spectrometry analysis of Small molecules. (2013-02-07). [No URL available]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

-

University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

-

University College London. Sample Preparation. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. (2024-05-30). [Link]

-

PubChem. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. [Link]

-

Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. (2022-05-23). [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

PubChem. Pyrrolidine. [Link]

-

PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

-

EON Biotech. Pyrrolidine, 1-(3,5-dibromophenyl)- – (1245563-15-8). [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. medpharma12.com [medpharma12.com]

- 6. pennwest.edu [pennwest.edu]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(3,5-Dibromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,5-Dibromophenyl)pyrrolidine, a halogenated aromatic amine of increasing interest in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis, purification, and characterization, as well as its potential applications, underpinned by established chemical principles and methodologies.

Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 1245563-15-8[1]

-

Molecular Formula: C₁₀H₁₁Br₂N

-

Molecular Weight: 305.01 g/mol

-

Structure:

Physicochemical Properties:

A summary of key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings, including solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Appearance | White solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [2] |

| Molecular Weight | 305.01 g/mol | Calculated |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] The causality behind this choice lies in its broad substrate scope and functional group tolerance, which are often limitations in traditional methods like nucleophilic aromatic substitution for unactivated aryl halides.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The core of this synthesis involves the coupling of an aryl halide (1,3-dibromobenzene) with a primary or secondary amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates.[4][5] Optimization of reaction conditions (catalyst loading, ligand, base, temperature, and time) may be necessary to achieve optimal yields.

Materials:

-

1,3-Dibromobenzene

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

-

Addition of Reactants: Add anhydrous toluene to the flask, followed by 1,3-dibromobenzene (1.0 equivalent) and pyrrolidine (1.2 equivalents).

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the following section.

Characterization and Analysis

The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibromophenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic region would likely display a singlet for the proton at the C4 position and a doublet for the protons at the C2 and C6 positions. The pyrrolidine protons would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of both the aromatic and pyrrolidine rings. The two bromine-substituted carbons in the aromatic ring would be significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 305.01 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

Reactivity and Potential Applications

Reactivity:

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the two bromine atoms on the phenyl ring and the nucleophilic character of the pyrrolidine nitrogen. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex molecules. The pyrrolidine nitrogen, being a tertiary amine, can participate in acid-base reactions and potentially coordinate with metal centers.

Potential Applications in Drug Discovery and Materials Science:

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6] The introduction of a dibromophenyl group offers several advantages for drug development:

-

Modulation of Physicochemical Properties: The lipophilicity and electronic properties of a molecule can be fine-tuned by the presence of the halogenated phenyl ring, potentially improving its pharmacokinetic profile.

-

Scaffold for Further Diversification: The bromine atoms provide reactive sites for the introduction of other functional groups, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

-

Potential for Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Given these features, this compound serves as a valuable building block for the synthesis of novel compounds with potential applications as:

-

Central Nervous System (CNS) agents: The pyrrolidine motif is present in many CNS-active drugs.

-

Anticancer and Antimicrobial agents: Aryl-substituted nitrogen heterocycles are a common feature in compounds with antiproliferative and antimicrobial activities.

-

Organic Electronic Materials: The electronic properties of the dibrominated aromatic system could be exploited in the design of new organic semiconductors or light-emitting materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. General safety guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis via robust methods like the Buchwald-Hartwig amination allows for its efficient production. The presence of the dibromophenyl and pyrrolidine moieties provides a unique combination of physicochemical properties and reactive handles for further chemical exploration. This guide serves as a foundational resource for researchers looking to utilize this compound in their scientific endeavors.

References

-

EON Biotech. Pyrrolidine, 1-(3,5-dibromophenyl)- – (1245563-15-8). Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

PubChem. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

Spectroscopic Profile of 1-(3,5-Dibromophenyl)pyrrolidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3,5-Dibromophenyl)pyrrolidine (CAS No. 1245563-15-8). Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this molecule. The methodologies for data acquisition are also detailed to serve as a practical reference.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to ensuring the integrity of subsequent research and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous structural elucidation and purity assessment. This guide synthesizes the predicted spectroscopic signature of this compound, offering a valuable resource where experimental data is not readily accessible.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound, with the chemical formula C₁₀H₁₁Br₂N, is presented below. The key structural features include a 1,3,5-trisubstituted benzene ring and a pyrrolidine moiety directly attached to the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Rationale |

| ~6.8-7.2 | t | 1H | Ar-H (para to N) | The proton at the 4-position of the phenyl ring is expected to be a triplet due to coupling with the two equivalent ortho protons. |

| ~6.6-7.0 | d | 2H | Ar-H (ortho to N) | The two equivalent protons at the 2 and 6-positions are expected to be doublets. |

| ~3.2-3.4 | t | 4H | N-CH₂ (pyrrolidine) | Protons on the carbons adjacent to the nitrogen are deshielded and expected to be a triplet. |

| ~1.9-2.1 | m | 4H | CH₂ (pyrrolidine) | The other two sets of protons on the pyrrolidine ring are expected to be a multiplet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148-152 | Ar-C (C-N) | The carbon directly attached to the nitrogen is expected to be the most downfield aromatic carbon. |

| ~123-127 | Ar-C (C-Br) | The carbons bearing the bromine atoms are expected in this region. |

| ~120-124 | Ar-CH (para to N) | The aromatic CH carbon para to the nitrogen. |

| ~112-116 | Ar-CH (ortho to N) | The two equivalent aromatic CH carbons ortho to the nitrogen. |

| ~48-52 | N-CH₂ (pyrrolidine) | The carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~24-27 | CH₂ (pyrrolidine) | The other two equivalent carbons in the pyrrolidine ring. |

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Functional Group |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Aryl |

| 2980-2850 | Medium | Aliphatic C-H stretch | Pyrrolidine |

| 1600-1550 | Strong-Medium | C=C stretch | Aromatic Ring |

| 1500-1400 | Medium | C=C stretch | Aromatic Ring |

| 1350-1250 | Strong | C-N stretch | Aryl-Amine |

| ~700-500 | Strong | C-Br stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Conclusion

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem Compound Database. Entry for this compound. (Note: While spectral data is not present, this database provides chemical and physical properties). [Link]

An In-depth Technical Guide to the Solubility of 1-(3,5-Dibromophenyl)pyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical property that governs its behavior in biological systems and its viability for formulation and development. This guide addresses 1-(3,5-Dibromophenyl)pyrrolidine, a compound of interest in discovery chemistry. In the absence of publicly available empirical solubility data, this document provides a comprehensive framework for predicting and experimentally determining its solubility in common organic solvents. We present a predictive analysis based on in silico molecular properties and detail a robust, step-by-step protocol for solubility determination using the widely accepted shake-flask method, in accordance with OECD guidelines. This guide is designed to empower researchers to generate reliable, reproducible solubility data, a foundational step in the drug development pipeline.

Part 1: Predictive Framework for Solubility

Before undertaking experimental work, a predictive analysis based on the molecule's structure can provide a reasoned hypothesis about its solubility characteristics. This is grounded in the fundamental principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be mutually soluble.[1]

Physicochemical Profile of this compound

To date, specific physicochemical data for this compound is not extensively published. However, by analyzing its constituent parts—a dibrominated phenyl ring and a pyrrolidine ring—we can infer its properties. For the purpose of this guide, we will refer to computed properties of a closely related analogue, 1-[(3,5-Dibromophenyl)methyl]pyrrolidine, to inform our predictions.[2]

Table 1: Computed Physicochemical Properties of a Structural Analogue

| Property | Value | Implication for Solubility |

|---|---|---|

| Molecular Formula | C₁₁H₁₃Br₂N | The presence of two heavy bromine atoms significantly increases molecular weight. |

| Molecular Weight | 319.04 g/mol [2] | Higher molecular weight can correlate with stronger crystal lattice energy, potentially lowering solubility. |

| Predicted XLogP3 | 3.6[2] | A positive logP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. This suggests poor water solubility but better solubility in organic solvents. |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | The lone nitrogen provides a site for hydrogen bonding with protic solvents, but this is sterically hindered. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with highly polar, protic solvents. |

Solubility Hypothesis

Based on the profile above, we can generate a working hypothesis:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The high lipophilicity (XLogP3 = 3.6) and large nonpolar surface area from the dibromophenyl group suggest that this compound should exhibit moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents can engage in dipole-dipole interactions. The molecule possesses a dipole moment due to the electronegative bromine and nitrogen atoms. Therefore, good solubility is expected in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While the pyrrolidine nitrogen can act as a hydrogen bond acceptor, the lack of hydrogen bond donors and the molecule's overall nonpolar character suggest limited to moderate solubility . Solubility will likely be lower than in polar aprotic solvents.

The following diagram illustrates the relationship between the compound's properties and its predicted solubility.

Caption: Predicted solubility based on molecular properties.

Part 2: A Validated Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The Shake-Flask Method is a gold-standard technique for determining thermodynamic solubility, recommended by the Organisation for Economic Co-operation and Development (OECD) in their Guideline for Testing of Chemicals, Test No. 105.[3][4] This method measures the equilibrium solubility, which is the stable, saturated concentration of a compound in a solvent at a specific temperature.[5]

Causality Behind Method Selection

The shake-flask method is chosen for its:

-

Trustworthiness: It determines the thermodynamic equilibrium, providing a stable and true measure of solubility, unlike kinetic methods which can overestimate it.[6]

-

Simplicity and Accessibility: The required equipment is standard in most chemistry and pharmaceutical laboratories.

-

Regulatory Acceptance: It aligns with international standards for chemical testing, ensuring the data generated is reliable for formal submissions and publications.[3]

Materials and Equipment

-

Analyte: this compound (solid, >98% purity)

-

Solvents: A range of analytical grade organic solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetone, Acetonitrile, Methanol, Ethanol).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a suitable alternative quantitative method.[7][8]

-

Experimental Workflow: Step-by-Step Protocol

The following diagram outlines the complete experimental workflow.

Caption: Shake-Flask method experimental workflow.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to each vial.

-

Prepare each solvent condition in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is reached.[5] For compounds with slow dissolution kinetics, longer times may be necessary.

-

-

Phase Separation:

-

After equilibration, remove the vials and visually confirm that excess solid remains.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid material.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm chemical-resistant (PTFE) syringe filter into a clean, pre-weighed vial. This step is critical to remove any fine, suspended particles that could falsely inflate the measured concentration.

-

-

Quantification by HPLC:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Develop a specific HPLC method for this compound. A reverse-phase C18 column is often a good starting point for small molecules of this nature.[7][9] The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[10]

-

Prepare a set of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Calculate the concentration in the filtrate based on the peak area response against the calibration curve.

-

Data Presentation and Interpretation

The final solubility should be calculated and reported in standard units such as mg/mL or mol/L. The results should be summarized in a clear, tabular format.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

|---|---|---|---|

| Nonpolar | Toluene | Moderate | [Insert Experimental Data] |

| Polar Aprotic | Dichloromethane | High | [Insert Experimental Data] |

| Polar Aprotic | Tetrahydrofuran (THF) | High | [Insert Experimental Data] |

| Polar Aprotic | Acetone | High | [Insert Experimental Data] |

| Polar Protic | Methanol | Low to Moderate | [Insert Experimental Data] |

| Polar Protic | Ethanol | Low to Moderate | [Insert Experimental Data] |

By comparing the experimental data to the initial hypothesis, researchers can gain a deeper understanding of the intermolecular forces that govern the compound's behavior, providing critical insights for subsequent applications in synthesis, purification, and formulation.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available from: [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Available from: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Das, B., et al. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]

-

Aakash Institute. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications. Available from: [Link]

-

Andrade, C. A., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Principles for solvent selection in organic synthesis process research and development! (2025). Available from: [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? (2026). Available from: [Link]

-

Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Available from: [Link]

-

GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. Available from: [Link]

-

National Center for Biotechnology Information. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. PubChem. Available from: [Link]

-

Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

-

Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, 105, Water Solubility. Available from: [Link]

-

OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available from: [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

Sources

- 1. globalspec.com [globalspec.com]

- 2. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine | C11H13Br2N | CID 155289429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. enamine.net [enamine.net]

- 7. Small Molecule HPLC [sigmaaldrich.com]

- 8. brewerscience.com [brewerscience.com]

- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

A Methodological Guide to the Molecular Structure and Conformation of 1-(3,5-Dibromophenyl)pyrrolidine

Abstract

This technical guide outlines a comprehensive framework for the detailed analysis of the molecular structure and conformation of 1-(3,5-Dibromophenyl)pyrrolidine. In the absence of published experimental data for this specific compound, this document serves as a methodological blueprint, detailing the necessary experimental and computational protocols required for a thorough characterization. By leveraging established principles of stereochemistry and quantum mechanics, we provide a robust workflow for determining the three-dimensional architecture of this and similar N-aryl pyrrolidine derivatives. This guide is designed to empower researchers to elucidate the conformational landscape of novel molecules, a critical step in modern drug discovery and materials science.

Introduction: The Significance of Conformational Analysis

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and natural products. Its non-planar, puckered nature allows it to present substituents in well-defined three-dimensional orientations, which is pivotal for molecular recognition and binding to biological targets. When appended to an aromatic system, as in this compound, the conformational complexity increases, introducing rotational freedom around the N-C(aryl) bond.

Understanding the preferred conformations of this compound is crucial for several reasons:

-

Structure-Activity Relationships (SAR): The spatial arrangement of the dibromophenyl group relative to the pyrrolidine ring dictates the molecule's overall shape and electronic distribution, which are key determinants of its interaction with protein binding pockets.

-

Pharmacokinetic Properties: Conformational preferences can influence a molecule's physical properties, such as solubility and crystal packing, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Rational Drug Design: A detailed conformational model allows for more accurate in silico screening and the rational design of analogues with improved potency and selectivity.

This guide will detail a synergistic approach, combining computational chemistry with spectroscopic techniques, to build a comprehensive model of the structure and conformational dynamics of this compound.

Foundational Structural Analysis

While a definitive crystal structure for this compound is not publicly available, the fundamental covalent framework can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule. The expected spectra would show characteristic signals for the aromatic protons on the dibromophenyl ring and the aliphatic protons of the pyrrolidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₁₀H₁₁Br₂N) by providing a highly accurate mass measurement.

In-Depth Conformational Analysis: A Proposed Workflow

The conformational landscape of this compound is primarily defined by two key degrees of freedom: the puckering of the pyrrolidine ring and the rotation around the N-C(aryl) bond.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and exists as a dynamic equilibrium of puckered conformations to relieve torsional strain. These conformers are typically described by two main forms:

-

Envelope (E) Conformation: Four of the ring atoms are coplanar, and the fifth is out of the plane, resembling an open envelope.

-

Twist (T) Conformation: No four atoms are coplanar; the ring has a twisted C₂ symmetry.

The interconversion between these puckered states is rapid at room temperature, and the equilibrium is influenced by the substituents on the ring.[1]

N-C(aryl) Bond Rotation

The rotation around the bond connecting the pyrrolidine nitrogen and the phenyl ring is another critical conformational parameter. The steric and electronic effects of the two meta-bromine atoms will influence the rotational barrier and the preferred dihedral angle. It is anticipated that the bulky bromine atoms will create a significant barrier to free rotation, leading to distinct, stable rotamers.

The following diagram illustrates the proposed workflow for a comprehensive conformational analysis.

Caption: Proposed workflow for conformational analysis.

Experimental and Computational Protocols

Protocol 1: Computational Modeling

This protocol describes the use of computational chemistry to explore the potential energy surface of this compound.

Objective: To identify all low-energy conformers and calculate their relative populations and NMR properties.

Methodology:

-

Initial Structure Generation:

-

Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure.

-

-

Conformational Search:

-

Rationale: To broadly sample the conformational space without the high computational cost of quantum mechanics.

-

Procedure: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This will involve rotating the N-C(aryl) bond and sampling different ring puckers. All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum should be saved.

-

-

DFT Geometry Optimization:

-

Rationale: To obtain accurate geometries and relative energies for the low-energy conformers identified in the previous step. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost.

-

Procedure: For each conformer from the molecular mechanics search, perform a full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). A solvent model (e.g., PCM for chloroform or water) should be included to simulate solution-phase conditions.

-

-

Frequency and Energy Calculations:

-

Rationale: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate their Gibbs free energies for determining relative populations at a given temperature.

-

Procedure: Perform a frequency calculation at the same level of theory as the optimization. Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer.

-

-

NMR Parameter Calculation:

-

Rationale: To predict the NMR chemical shifts and coupling constants for each conformer. These can be compared with experimental data for validation.

-

Procedure: Using the DFT-optimized geometries, calculate the NMR shielding tensors using a method like GIAO (Gauge-Independent Atomic Orbital). The calculated shieldings are then converted to chemical shifts by referencing them against a standard (e.g., TMS).

-

Protocol 2: NMR Spectroscopic Analysis

Objective: To obtain experimental data on the solution-phase conformation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a suitable concentration (e.g., 5-10 mg/0.5 mL).

-

-

1D NMR Acquisition:

-

Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

-

2D NMR Acquisition (COSY & HSQC):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the pyrrolidine ring.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom, confirming assignments.

-

-

NOESY for Through-Space Correlations:

-

Rationale: The Nuclear Overhauser Effect (NOE) is distance-dependent and provides information about protons that are close in space, even if they are not directly bonded. This is a powerful tool for differentiating between conformers.

-

Procedure: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The presence of cross-peaks between protons on the phenyl ring and protons on the pyrrolidine ring will provide direct evidence for the preferred orientation around the N-C(aryl) bond.

-

Data Presentation and Interpretation

The data from the computational and experimental workflows should be integrated to build a cohesive model.

Table 1: Predicted Relative Energies and Populations of Conformers

| Conformer ID | Pyrrolidine Pucker | N-C(aryl) Dihedral Angle (°) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | Calculated Value | Calculated Value | 0.00 | Calculated Value |

| Conf-2 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Conf-3 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

This table would be populated with data from the DFT calculations.

Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental Shift (ppm) | Population-Averaged Calculated Shift (ppm) |

| H-2' | Measured Value | Calculated Value |

| H-3' | Measured Value | Calculated Value |

| H-4' | Measured Value | Calculated Value |

| H-5' | Measured Value | Calculated Value |

| H-2 (Aryl) | Measured Value | Calculated Value |

| H-4 (Aryl) | Measured Value | Calculated Value |

| H-6 (Aryl) | Measured Value | Calculated Value |

The calculated shifts would be an average of the shifts for each conformer, weighted by their Boltzmann populations.

A strong correlation between the population-averaged calculated NMR data and the experimental data would validate the computational model. Any significant NOESY cross-peaks should be consistent with the inter-proton distances in the lowest energy calculated conformers.

Predicted Influence of the 3,5-Dibromo Substituents

While awaiting experimental data, we can hypothesize the influence of the dibromo-substitution pattern:

-

Electronic Effects: The two bromine atoms are strongly electron-withdrawing, which will decrease the electron density on the phenyl ring and on the pyrrolidine nitrogen. This could affect the N-C(aryl) bond length and the rotational barrier.

-

Steric Effects: The meta-positioning of the bromine atoms means they will flank the pyrrolidine ring. This steric hindrance is expected to create a higher energy barrier for rotation around the N-C(aryl) bond compared to unsubstituted 1-phenylpyrrolidine, likely resulting in a more restricted set of preferred conformations.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to elucidating the molecular structure and conformational preferences of this compound. By combining the predictive power of computational chemistry with the empirical validation of NMR spectroscopy, a detailed and reliable conformational model can be constructed. This workflow is not only applicable to the title compound but also serves as a general template for the characterization of other novel, flexible molecules that are of interest to the pharmaceutical and chemical industries. The resulting structural insights are invaluable for understanding molecular behavior and for guiding future research endeavors.

References

-

PubChem. (n.d.). 1-Phenyl-2-pyrrolidinone. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidine. Retrieved from National Center for Biotechnology Information. [Link]

- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Pyrrolidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

- IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").

-

Koskinen, A. M. P., & Glemarec, G. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]

-

Carballeira, L., Pérez-Juste, I., & Van Alsenoy, C. (2001). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 105(46), 10645–10654. [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.

-

O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

Sources

A Technical Guide to the Biological Activities of Substituted Phenylpyrrolidines

Foreword: The Phenylpyrrolidine Scaffold - A Nexus of Simplicity and Potent Activity

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold.[1] This five-membered nitrogen heterocycle, particularly when substituted with a phenyl group, offers a unique combination of structural simplicity, conformational flexibility, and stereochemical complexity.[1] This trifecta of properties allows substituted phenylpyrrolidines to effectively explore three-dimensional pharmacophore space, leading to potent and selective interactions with a wide array of biological targets.[1][2] Consequently, this structural motif is a cornerstone in the development of novel therapeutics, demonstrating a remarkable breadth of biological activities ranging from anticancer and antimicrobial to profound effects on the central nervous system.[2][3]

This guide provides an in-depth exploration of the key biological activities of substituted phenylpyrrolidines. We will move beyond a simple cataloging of effects to delve into the underlying mechanisms of action, present robust and validated experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for investigating this versatile class of compounds.

Section 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

The application of substituted phenylpyrrolidines in oncology is a rapidly advancing field. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines, often through mechanisms that involve the induction of programmed cell death (apoptosis) and inhibition of key cellular processes required for tumor growth.[4][5][6]

Mechanistic Insights: How Phenylpyrrolidines Combat Cancer

The anticancer efficacy of phenylpyrrolidine derivatives is not attributed to a single mechanism but rather a spectrum of actions that can be modulated by the nature and position of substituents. Extensive studies have shown that these compounds can interfere with critical cellular machinery. For instance, certain derivatives bearing a 3,4,5-trimethoxyphenyl moiety—a scaffold known for its tubulin-inhibiting properties—have demonstrated potent anticancer effects.[4] Other derivatives, such as those incorporating a diphenylamine moiety, have shown high selectivity against prostate cancer and melanoma cell lines.[6][7] A primary mechanism of action for many chemotherapeutic agents is the induction of apoptosis. Phenylpyrrolidine derivatives have been shown to effectively trigger this pathway, leading to the systematic dismantling and elimination of cancer cells.[8]

Quantitative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a standard and critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The data below, compiled from various studies, illustrates the cytotoxic potential of different substituted phenylpyrrolidines against a panel of human cancer cell lines.

| Compound Class | Substitution Details | Target Cell Line | IC50 Value (µM) | Reference |

| Pyrrolidinone-Hydrazone | Diphenylamine moiety | PPC-1 (Prostate) | 2.5 - 20.2 | [5][6] |

| Pyrrolidinone-Hydrazone | Diphenylamine moiety | IGR39 (Melanoma) | 2.5 - 20.2 | [5][6] |

| Spiropyrrolidine | Thiophen-containing | MCF-7 (Breast) | 17 - 28 | [2] |

| Spiropyrrolidine | Thiophen-containing | HeLa (Cervical) | 19 - 30 | [2] |

| 5-Oxopyrrolidine | 1,3,4-oxadiazolethione ring | A549 (Lung) | Reduces viability to 28.0% | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. The causality behind this protocol is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, PC-3) in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8]

-

Incubate cells in a humidified atmosphere at 37°C with 5% CO2.[9]

-

Harvest cells upon reaching 80-90% confluency.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 200 µL of medium.[9] Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the test phenylpyrrolidine derivative in DMSO.

-

Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM).[8]

-

Remove the old medium from the cells and add fresh medium containing the various drug concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[8]

-

Incubate the plate for 48-72 hours.

-

-

MTT Incubation & Solubilization:

-

Data Acquisition & Analysis:

Visualization of Experimental Workflow

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Section 2: Antimicrobial Activity - A Countermeasure to Resistance

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration of novel chemical scaffolds for antibiotic development.[10][11] Substituted phenylpyrrolidines have emerged as a promising class of compounds, with various derivatives demonstrating significant activity against a range of pathogenic bacteria.[2][11]

Mechanistic Insights: Disrupting Bacterial Viability

The antibacterial action of phenylpyrrolidines can be multifaceted. Structure-activity relationship studies have shown that specific substitutions on both the phenyl and pyrrolidine rings are crucial for potency.[11] For example, some spiropyrrolidine derivatives have shown good activity against both Gram-positive (Bacillus subtilis, Micrococcus luteus) and Gram-negative (Vibrio cholerae, Proteus mirabilis) bacteria.[2] Mechanistic studies on related scaffolds suggest that these compounds may exert their effects by damaging the bacterial cell membrane or inhibiting essential enzymes.[12] For instance, molecular docking studies have implicated the inhibition of GlcN-6-P synthase, an enzyme crucial for cell wall biosynthesis, as a potential target.[2]

Quantitative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

| Compound Class | Substitution Details | Target Microorganism | MIC (µg/mL) | Reference |

| Spiropyrrolidine | -NH and -CO groups | Vibrio cholerae | 50 | [2] |

| Spiropyrrolidine | -NH and -CO groups | Proteus mirabilis | 50 | [2] |

| Spiropyrrolidine | -NH and -CO groups | Micrococcus luteus | 50 | [2] |

| Spiropyrrolidine | -NH and -CO groups | Bacillus subtilis | 50 | [2] |

| N-arylpyrrole | Bromo-substitution (Vc) | MRSA | 4 | [13] |

| N-arylpyrrole | Bromo-substitution (Vc) | E. coli | 16 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.[14][15] The principle is to expose a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) on an appropriate agar plate (e.g., Luria Broth Agar) and incubate at 37°C for 18-24 hours.[14]

-

Select 3-5 isolated colonies and suspend them in a sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[14][15]

-

Further dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration for the assay (typically 5 x 10^5 CFU/mL).

-

-

Plate Preparation and Compound Dilution:

-

Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Prepare a stock solution of the phenylpyrrolidine derivative in a suitable solvent (e.g., DMSO).

-

Add 50 µL of the dissolved compound to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

Visualization of Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 3: Neuroprotective and CNS Activities

The central nervous system (CNS) is a significant target for phenylpyrrolidine derivatives.[16] These compounds have shown potential in models of neurodegenerative diseases and cognitive impairment, acting through various mechanisms to protect neurons and modulate neural signaling.[17][18]

Mechanistic Insights: Guarding the Brain

The neuroprotective effects of phenylpyrrolidines are often linked to their ability to counteract excitotoxicity and oxidative stress, two key pathological processes in conditions like ischemic stroke and Alzheimer's disease.[16][19] For example, specific derivatives have demonstrated a significant neuroprotective effect against glutamate-induced excitotoxicity in cortical neuron cultures.[16][19] This is crucial, as excessive glutamate leads to uncontrolled neuronal depolarization and eventual cell death.[19]

Furthermore, some derivatives act as acetylcholinesterase (AChE) inhibitors.[18] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used in the symptomatic treatment of Alzheimer's disease.[18] The antioxidant properties of these molecules also play a vital role, with studies showing they can preserve levels of endogenous antioxidants like glutathione (GSH) and reduce lipid peroxidation, thereby protecting neurons from oxidative damage.[18][20]

Quantitative Analysis of Neuroprotective Effects

Evaluating neuroprotective activity involves both cell viability assays and measurements of specific biomarkers of cellular stress and function.

| Compound Class | Assay Model | Effect | Result | Reference |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate-induced excitotoxicity in cortical neurons | Neuroprotection | Significant protective effect vs. control | [16] |

| N-Pyrrolyl Hydrazide-Hydrazone (Compound 2) | 6-OHDA-induced toxicity in SH-SY5Y cells | Neuroprotection | 31% increase in cell viability | [20] |

| N-Pyrrolyl Hydrazide-Hydrazone (Compound 2) | 6-OHDA-induced toxicity in SH-SY5Y cells | Apoptosis Reduction | Reduced apoptotic cells to 3.73% | [20] |

| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment in mice | Biochemical Marker | Significant restoration of GSH & SOD levels | [18] |

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to assess the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y line) from damage induced by an oxidative stressor, such as 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[20]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

-

-

Pre-treatment with Compound:

-

Treat the cells with various concentrations of the test phenylpyrrolidine derivative for 1-2 hours prior to inducing stress. This pre-incubation allows the compound to enter the cells and exert its protective effects.[20]

-

-

Induction of Oxidative Stress:

-

Introduce the neurotoxin (e.g., 6-OHDA) to the wells at a pre-determined toxic concentration.[20]

-

Include several control groups: untreated cells (negative control), cells treated with the neurotoxin only (positive control), and cells treated with the compound only (to check for inherent toxicity).

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability and Biomarkers:

-

Viability: Perform an MTT assay as described in Section 1.3 to quantify the percentage of surviving cells. A higher viability in the compound-plus-toxin group compared to the toxin-only group indicates a neuroprotective effect.[20]

-

Oxidative Stress Markers: To delve deeper into the mechanism, lyse the cells and perform biochemical assays. Measure levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) using commercially available kits.[21][22] A restoration of these markers towards normal levels indicates an antioxidant-mediated protective mechanism.

-

Visualization of Neuroprotective Mechanism

Caption: Putative neuroprotective mechanisms of phenylpyrrolidines.

References

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. Available from: [Link]

-

Methodological approach to evaluating the neuroprotective effects of potential drugs. Available from: [Link]

-

[PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar. Available from: [Link]

-